Linadryl hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(2-benzhydryloxyethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-13-20-11-14-21-15-12-20;/h1-10,19H,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBFGAOTUOOEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207998 | |
| Record name | Linadryl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-69-8 | |
| Record name | Linadryl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linadryl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Identity and Molecular Systematics of Linadryl Hydrochloride
Systematic Nomenclature and Approved Chemical Synonyms
The systematic name for the active component of Linadryl hydrochloride is 4-[2-(diphenylmethoxy)ethyl]morpholine hydrochloride. lgcstandards.com It is also known by its International Union of Pure and Applied Chemistry (IUPAC) name, 4-(2-benzhydryloxyethyl)morpholine;hydrochloride. nih.gov
The compound is identified by the CAS Number 5928-69-8. lgcstandards.com A variety of synonyms are used in literature and commercial contexts, including A 446, A-446, and A446. bio-fount.comchemicalbook.com
Molecular Formula and Elemental Compositional Analysis
The molecular formula for this compound is C19H24ClNO2. medchemexpress.combio-fount.com This formula indicates a composition of nineteen carbon atoms, twenty-four hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.
The molecular weight of the compound is 333.85 g/mol . lgcstandards.comncats.io The hydrochloride salt is formed from the base molecule, Linadryl (C19H23NO2), which has a molecular weight of 297.39 g/mol , and hydrochloric acid (ClH), with a molecular weight of 36.46 g/mol . nih.gov
Table 1: Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 19 | 228.19 | 68.36 |
| Hydrogen | H | 1.01 | 24 | 24.24 | 7.26 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 10.62 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.20 |
| Oxygen | O | 16.00 | 2 | 32.00 | 9.58 |
| Total | 333.89 | 100.00 |
Note: Total mass may vary slightly due to rounding of atomic masses.
Computational Molecular Descriptors and Topological Indices
Computational descriptors provide a standardized way to represent the molecule's structure and properties for use in cheminformatics and molecular modeling.
Table 2: Key Molecular Descriptors for this compound
| Descriptor | Value | Source |
| SMILES | c1ccc(cc1)C(c2ccccc2)OCCN3CCOCC3.Cl | nih.gov |
| InChI | InChI=1S/C19H23NO2.ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-13-20-11-14-21-15-12-20;/h1-10,19H,11-16H2;1H | nih.gov |
| InChIKey | Not explicitly found for the hydrochloride salt, but related structures are available. |
These identifiers are crucial for unambiguous database searching and computational analysis.
Stereochemical Considerations and Isomeric Forms
This compound is described as an achiral molecule. nih.govncats.io This means it does not have a non-superimposable mirror image and therefore does not exhibit optical activity. nih.gov The records indicate that it has zero defined stereocenters. nih.gov
Synthetic Methodologies and Chemical Transformations of Linadryl Hydrochloride
Established Synthetic Routes to 4-[2-(Diphenylmethoxy)ethyl]morpholine Hydrochloride
The most common and established method for synthesizing 4-[2-(diphenylmethoxy)ethyl]morpholine hydrochloride is analogous to the synthesis of other diphenylhydramine-related antihistamines. This route typically involves the coupling of two key precursors: a diphenylmethyl derivative and a morpholine-containing fragment.
A primary synthetic pathway is the Williamson ether synthesis. byjus.comwikipedia.org This method involves the reaction of a diphenylmethyl halide, such as benzhydryl chloride, with 2-morpholinoethanol (B138140). chemsrc.com The alkoxide of 2-morpholinoethanol, generated by a suitable base, acts as a nucleophile, displacing the halide from the diphenylmethyl compound to form the ether linkage. The resulting free base, 4-[2-(diphenylmethoxy)ethyl]morpholine, is then treated with hydrochloric acid to yield the hydrochloride salt.
Table 1: Key Precursors for the Williamson Ether Synthesis of Linadryl Hydrochloride
| Precursor Name | CAS Number | Molecular Formula | Role in Synthesis |
| Benzhydryl chloride | 90-99-3 | C13H11Cl | Diphenylmethyl source |
| 2-Morpholinoethanol | 622-40-2 | C6H13NO2 | Morpholine (B109124) and ethyl linker source |
| Diethylene glycol | 111-46-6 | C4H10O3 | Potential precursor for 2-morpholinoethanol |
This table outlines the primary starting materials for the established synthetic route.
Another established route involves the reaction of diphenylmethanol (B121723) with a reactive derivative of 2-morpholinoethanol. For instance, 2-morpholinoethanol can be converted to 4-(2-chloroethyl)morpholine (B1582488). chemicalbook.com This chloro derivative can then react with the sodium salt of diphenylmethanol to form the desired ether. The final step is the salification with HCl. chemicalbook.com
Exploration of Alternative Synthetic Pathways for Core Scaffold Formation
Research into the synthesis of related compounds suggests several alternative pathways for constructing the 4-[2-(diphenylmethoxy)ethyl]morpholine core.
One potential alternative involves a palladium-catalyzed carboamination reaction. This strategy has been successfully employed for the synthesis of substituted morpholines. nih.gov For Linadryl, this could involve the reaction of an appropriately substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide in the presence of a palladium catalyst to form the morpholine ring. nih.gov
Another approach could be the use of stannyl (B1234572) amine protocol (SnAP) reagents. orgsyn.org These reagents have been used for the preparation of functionalized, NH-free saturated nitrogen heterocycles from a variety of aldehydes. This method could potentially be adapted for the synthesis of the substituted morpholine ring of Linadryl.
Furthermore, a novel method for the direct synthesis of ethers from alcohols and aldehydes using an oxocarbenium ion interception strategy has been reported. rsc.org This hydride-free reductive etherification could offer a more functional group tolerant alternative to the traditional Williamson synthesis.
Reaction Mechanisms Underlying Key Synthetic Steps
The Williamson ether synthesis, a cornerstone of Linadryl production, proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In this reaction, the alkoxide ion, formed by deprotonating the hydroxyl group of 2-morpholinoethanol, acts as the nucleophile. It attacks the electrophilic carbon of the diphenylmethyl halide, leading to the formation of the ether bond in a single, concerted step where the leaving group (halide) is displaced. byjus.comwikipedia.org The reaction is typically favored with primary alkyl halides. wikipedia.org
The formation of 4-(2-chloroethyl)morpholine from 2-morpholinoethanol often utilizes thionyl chloride. chemicalbook.com The mechanism involves the initial reaction of the alcohol with thionyl chloride to form a chlorosulfite intermediate. The chloride ion then attacks the carbon bearing the chlorosulfite group in an SNi (internal nucleophilic substitution) or SN2 fashion, depending on the reaction conditions, to yield the alkyl chloride.
Chemistry of Precursors and Intermediate Derivatization
The primary precursors for this compound are diphenylmethanol or its halide derivatives and 2-morpholinoethanol or its derivatives.
Diphenylmethanol and its derivatives: Diphenylmethanol can be prepared by the Grignard reaction of phenylmagnesium bromide with benzaldehyde (B42025) or by the reduction of benzophenone. It can be converted to diphenylmethyl halides (e.g., benzhydryl chloride) using appropriate halogenating agents like thionyl chloride or hydrogen halides. A novel method for producing diphenylmethyl (DPM) ethers from 2-diphenylmethoxypyridine using catalytic iron(III) chloride has also been developed. nih.gov
2-Morpholinoethanol and its derivatives: 2-Morpholinoethanol is a versatile intermediate used in the synthesis of various organic compounds, including pharmaceuticals. longchangchemical.commade-in-china.com It can be synthesized through various methods, including the reaction of morpholine with ethylene (B1197577) oxide or ethylene glycol. A patent describes a method for synthesizing 4-(2-chloroethyl)morpholine hydrochloride by reacting N,N-dimethylaminoethanol with thionyl chloride, followed by a substitution reaction with morpholine. google.com The free base, 4-(2-chloroethyl)morpholine, can be obtained by neutralizing the hydrochloride salt. academicjournals.org
Optimization of Reaction Conditions and Process Chemistry
The efficiency of this compound synthesis can be significantly influenced by the optimization of reaction conditions.
For the Williamson ether synthesis, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. numberanalytics.com Phase transfer catalysis is often employed in industrial settings to facilitate the reaction between the aqueous and organic phases. byjus.com The use of solvents like acetonitrile (B52724) or N,N-dimethylformamide is common, with reaction temperatures typically ranging from 50-100 °C. byjus.com
In the synthesis of antihistamines like loratadine, improved reaction routes using novel catalysts and optimized conditions have been shown to increase yields and reduce environmental impact. drpress.orgresearchgate.net Similar principles can be applied to the synthesis of this compound. For instance, optimizing the etherification step by screening different catalysts and solvents can lead to higher product selectivity and reaction rates. sciepub.comresearchgate.net
Table 2: General Reaction Conditions for Williamson Ether Synthesis
| Parameter | Typical Range/Condition | Rationale |
| Temperature | 50 - 100 °C | To ensure sufficient reaction rate without promoting side reactions. lscollege.ac.in |
| Reaction Time | 1 - 8 hours | To allow for complete conversion of starting materials. lscollege.ac.in |
| Solvents | Acetonitrile, DMF | To dissolve reactants and facilitate the reaction. byjus.com |
| Base | NaH, KOH, Carbonate bases | To generate the alkoxide nucleophile. byjus.comlibretexts.org |
This table provides a general overview of conditions that can be optimized for the synthesis.
Sustainable Synthesis Approaches for this compound
Modern pharmaceutical synthesis places a strong emphasis on green chemistry to minimize environmental impact. mdpi.com For the synthesis of this compound, several sustainable approaches can be considered.
The use of "green" solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), can replace more hazardous traditional solvents. mdpi.com The development of solvent-free reaction conditions is another key area of green chemistry that could be applied. mdpi.com
Catalytic methods, such as the hydrogen borrowing methodology, offer an atom-economical and waste-reducing alternative for the synthesis of amines. acs.org This approach, which has been successfully applied to the synthesis of other antihistamines, could potentially be adapted for the formation of the C-N bond in the morpholine ring of Linadryl. acs.org Additionally, the use of more environmentally benign catalysts, such as iron-based catalysts for etherification, presents a greener alternative to traditional methods. nih.gov The direct synthesis of ethers from aldehydes and alcohols via an oxocarbenium ion interception strategy also represents a sustainable, hydride-free approach. rsc.org
Spectroscopic and Advanced Analytical Characterization of Linadryl Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of Linadryl hydrochloride.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzhydryl group, the oxyethyl chain, and the morpholine (B109124) ring. The chemical shifts, integration values, and splitting patterns of these signals are critical for confirming the structure. While specific experimental data for this compound is not widely available in the public domain, a related compound, Diphenhydramine (B27) hydrochloride, shows characteristic proton signals that can be used for comparative purposes. nih.govhmdb.cahmdb.cadrugbank.comresearchgate.netchemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₅)₂ | 7.2 - 7.5 | Multiplet | 10H |
| Methine Proton (-CH-O-) | 5.5 - 5.7 | Triplet | 1H |
| Methylene Protons (-O-CH₂-) | 4.0 - 4.2 | Triplet | 2H |
| Methylene Protons (-CH₂-N-) | 2.8 - 3.0 | Triplet | 2H |
| Morpholine Ring Protons (-N-(CH₂)₂-O-) | 3.6 - 3.8 and 2.6 - 2.8 | Multiplets | 8H |
Note: The data in this table is predicted based on the structure of this compound and may vary from experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts provide information about the electronic environment of each carbon. For instance, the carbons of the aromatic rings, the ether linkage, and the morpholine ring would appear at characteristic chemical shifts. chemicalbook.comdrugbank.comdrugbank.comhmdb.ca
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quaternary Aromatic Carbons (C-Ar) | 140 - 142 |
| Aromatic CH Carbons (CH-Ar) | 126 - 129 |
| Methine Carbon (-CH-O-) | 85 - 87 |
| Methylene Carbon (-O-CH₂-) | 65 - 67 |
| Methylene Carbon (-CH₂-N-) | 55 - 57 |
| Morpholine Ring Carbons (-N-(CH₂)₂-O-) | 66 - 68 and 53 - 55 |
Note: The data in this table is predicted based on the structure of this compound and may vary from experimental values.
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons in this compound. A COSY spectrum would reveal proton-proton couplings within the molecule, helping to trace the spin systems of the ethyl chain and the morpholine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C NMR spectra. These advanced techniques are crucial for the complete structural elucidation of complex molecules like this compound. researchgate.netmdpi.comfrontiersin.orgarxiv.orgrsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to obtain structural information through its fragmentation pattern. Under electron impact (EI) or other ionization methods, the molecule fragments in a predictable manner, providing a unique fingerprint. mtc-usa.comresearchgate.netukaazpublications.comnih.gov The molecular ion peak would confirm the molecular weight of the free base of this compound. Key fragment ions would correspond to the cleavage of the ether bond, leading to the formation of the benzhydryl cation and the morpholinoethanol (B8693651) fragment.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 311 | [M]⁺ (Molecular ion of the free base) |
| 167 | [(C₆H₅)₂CH]⁺ (Benzhydryl cation) |
| 145 | [CH₂CH₂N(CH₂)₄O]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The data in this table is predicted based on the structure of this compound and may vary from experimental values.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic rings, C-O-C stretching of the ether group, and C-N stretching of the tertiary amine in the morpholine ring. chemicalbook.comresearchgate.netnist.govresearchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information and can be useful for quantitative analysis. pace.edunih.govnih.govedinst.comresearchgate.netresearchgate.net
Table 4: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |
| C-O-C (Ether) | Stretching | 1070 - 1150 | IR |
| C-N (Tertiary Amine) | Stretching | 1000 - 1250 | IR |
| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |
Note: The data in this table is based on characteristic functional group frequencies and may vary slightly for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* transitions of the aromatic rings. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent used. ukaazpublications.comijarsct.co.inmhlw.go.jpresearchgate.netnih.govresearchgate.net For a related compound, Diphenhydramine hydrochloride, the maximum absorption is typically observed around 258 nm. ijarsct.co.inresearchgate.net
Table 5: Expected UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol (B129727) | ~258 | Not available |
| 0.1 N HCl | ~258 | Not available |
Note: The λmax value is based on data for the closely related compound Diphenhydramine hydrochloride and may vary for this compound.
X-ray Crystallography for Solid-State Structure Determination
There is no published X-ray crystallographic data for this compound in the searched scientific literature. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms within a crystal and provides definitive proof of a compound's solid-state structure. diamond.ac.uk The process involves diffracting X-rays off a single crystal of the substance to generate a unique diffraction pattern, from which the crystal structure can be calculated. diamond.ac.uk Without experimental data, details such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound remain unknown.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a chemical compound. sysrevpharm.org However, specific methods validated for "this compound" are not documented in the available literature.
High-Performance Liquid Chromatography (HPLC)
No specific HPLC methods for the analysis of this compound were found. A typical HPLC method development would involve selecting an appropriate stationary phase (like a C18 column), a mobile phase (often a mixture of solvents like acetonitrile (B52724) and water with buffers), and a detector (such as a UV detector) to achieve separation and quantification. sysrevpharm.orgresearchgate.net Without research data, information on retention time, linearity, limit of detection (LOD), and limit of quantification (LOQ) for this compound is not available.
Gas Chromatography (GC)
There are no documented GC methods for the analysis of this compound. Gas chromatography is suitable for volatile and thermally stable compounds and often involves a capillary column and a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govmdpi.com Specific parameters such as column type, temperature program, carrier gas flow rate, and retention time for this compound have not been reported.
Thin-Layer Chromatography (TLC)
No specific TLC methods for the identification or purity assessment of this compound were found in the literature. TLC is a simple and rapid separation technique where a solvent system (mobile phase) moves up a plate coated with a stationary phase (like silica (B1680970) gel). libretexts.orgiaea.org The retention factor (R_f) value, which is characteristic for a compound under specific conditions, is not available for this compound. libretexts.org
Preclinical Pharmacological and Biological Investigations of Linadryl Hydrochloride
In Vitro Receptor Binding and Functional Assays (e.g., Histamine (B1213489) H1 Receptor Affinity)
The primary mechanism of action for diphenhydramine (B27) hydrochloride is its interaction with histamine H1 receptors. patsnap.comnih.gov In vitro receptor binding assays have been instrumental in quantifying this interaction. These studies typically utilize radioligand binding assays with cell membranes expressing the target receptor. For the histamine H1 receptor, [3H]mepyramine or [3H]pyrilamine are commonly used radioligands. In these assays, diphenhydramine competes with the radioligand for binding to the H1 receptor, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. From this, the equilibrium inhibition constant (Ki) can be calculated, which reflects the affinity of the drug for the receptor. researchgate.net
Diphenhydramine hydrochloride is a potent antagonist at the histamine H1 receptor. drugbank.com It acts as an inverse agonist, meaning it not only blocks the action of histamine but also reduces the basal activity of the receptor. drugbank.comwikipedia.org This inverse agonism is a key feature of its antihistaminic effect, reversing the effects of histamine on capillaries and thereby reducing the symptoms of an allergic reaction. drugbank.com
The affinity of diphenhydramine for the H1 receptor has been determined in various in vitro systems. For instance, in assays using human H1 receptors expressed in Sf9 cells, diphenhydramine has shown a Ki value of 14.79 nM. guidetopharmacology.org Another study reported a Ki of 20 nM in a central radioligand binding assay. guidetopharmacology.org These low nanomolar affinity values underscore its potency as an H1 receptor antagonist.
Beyond its primary target, diphenhydramine also exhibits binding to other receptors, which contributes to its broader pharmacological profile. It is a known antagonist of muscarinic acetylcholine (B1216132) receptors, which underlies some of its other effects. patsnap.comwikipedia.org Functional assays have confirmed this anticholinergic activity. patsnap.com
Interactive Data Table: In Vitro Receptor Binding Affinity of Diphenhydramine
| Receptor | Ligand | Cell Line | Assay Type | Ki (nM) |
| Histamine H1 | [3H]mepyramine | Sf9 cells | Radioligand Binding | 14.79 |
| Histamine H1 | [3H]pyrilamine | Not Specified | Radioligand Binding | 20 |
Molecular and Cellular Mechanism of Action Studies (excluding human cell lines for clinical relevance)
At the molecular level, diphenhydramine functions by competitively inhibiting the binding of histamine to the H1 receptor. drugbank.com The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 family of G-proteins. researchgate.net This leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and the activation of protein kinase C. By blocking histamine's access to the receptor, diphenhydramine prevents the initiation of this signaling pathway. patsnap.com
Cellular studies in non-human systems have demonstrated the consequences of this receptor blockade. For example, in smooth muscle cells from the airways or gastrointestinal tract of animals, histamine induces contraction. researchgate.net Pre-treatment with diphenhydramine can prevent or attenuate this contractile response, demonstrating its antagonistic action at the cellular level. researchgate.net Similarly, in endothelial cells, histamine increases vascular permeability; diphenhydramine can reverse this effect, leading to a reduction in edema. nih.gov
In Vivo Animal Models for Antihistaminic Activity
A variety of in vivo animal models are employed to assess the antihistaminic activity of compounds like diphenhydramine hydrochloride. ijpsr.com These models are crucial for understanding the physiological effects of H1 receptor blockade in a whole organism.
One common model is the histamine-induced bronchoconstriction in guinea pigs. researchgate.netinnovareacademics.in In this model, animals are exposed to an aerosol of histamine, which causes a significant increase in airway resistance. Pre-treatment with an antihistamine like diphenhydramine can protect the animals from this bronchoconstriction, demonstrating its efficacy in the respiratory system. researchgate.netinnovareacademics.in
Another widely used model is the passive paw anaphylaxis in rats or mice. researchgate.net This model involves sensitizing the animal's paw with an antibody and then challenging it with the corresponding antigen, leading to a localized allergic reaction characterized by swelling. The administration of an antihistamine can significantly reduce this swelling, providing a measure of its anti-inflammatory and anti-allergic properties. researchgate.net
Other models include milk-induced leukocytosis and eosinophilia in mice, where an allergic-like inflammatory response is induced by milk, and the effect of the antihistamine on the recruitment of inflammatory cells is measured. researchgate.netinnovareacademics.in
Interactive Data Table: Common Animal Models for Antihistaminic Activity
| Animal Model | Species | Endpoint Measured |
| Histamine-induced bronchoconstriction | Guinea pig, Rat, Mouse | Airway resistance |
| Passive paw anaphylaxis | Rat, Guinea pig, Mouse | Paw swelling |
| Milk-induced leukocytosis | Mouse | White blood cell count |
| Milk-induced eosinophilia | Mouse | Eosinophil count |
Comparative Preclinical Pharmacology with Structurally Related Antihistamines
Diphenhydramine is a first-generation antihistamine, and its preclinical pharmacological profile has been compared to other structurally related compounds, such as chlorpheniramine (B86927) and promethazine. These comparisons help to elucidate structure-activity relationships and understand the nuances of their effects.
In terms of H1 receptor affinity, diphenhydramine generally shows high potency, comparable to other first-generation antihistamines. However, there can be differences in their affinity for other receptors, such as muscarinic receptors. Diphenhydramine is known to have significant anticholinergic activity, which is a common feature of many first-generation antihistamines and contributes to side effects like dry mouth. patsnap.com
Comparative studies in animal models often reveal differences in the duration of action and the sedative properties of these compounds. The ability of these drugs to cross the blood-brain barrier is a key determinant of their central nervous system effects. As a first-generation antihistamine, diphenhydramine readily crosses the blood-brain barrier, leading to sedation. wikipedia.org
Investigation of Pharmacodynamic Biomarkers in Preclinical Systems
Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's pharmacological effect. crownbio.com In the preclinical evaluation of antihistamines, several PD biomarkers can be utilized to assess their activity. nih.govnih.govfda.gov
A primary PD biomarker in animal models is the inhibition of histamine-induced physiological responses. For example, in the histamine-induced bronchoconstriction model, the degree of protection against the increase in airway resistance serves as a direct measure of the drug's effect. researchgate.net Similarly, the reduction in paw volume in the passive paw anaphylaxis model is a quantifiable biomarker of anti-allergic activity. researchgate.net
At the cellular level, changes in the levels of downstream signaling molecules following histamine challenge, and the reversal of these changes by the antihistamine, can serve as biomarkers. For instance, measuring intracellular calcium mobilization in response to histamine in isolated cells and its inhibition by the test compound can provide a quantitative measure of its potency.
Enzyme Inhibition and Modulation Studies in Non-Human Systems
The metabolism of diphenhydramine is an important aspect of its preclinical profile. In vitro studies using liver microsomes from various animal species are conducted to understand its metabolic pathways and potential for drug-drug interactions. These studies have identified that the cytochrome P450 (CYP) enzyme system is primarily responsible for the metabolism of diphenhydramine. nih.gov
Specifically, studies have shown that diphenhydramine is a substrate and an inhibitor of CYP2D6 in non-human systems. nih.gov The N-demethylation of diphenhydramine is a major metabolic pathway, and the activity of different CYP isozymes in catalyzing this reaction can be assessed. nih.gov Understanding the specific CYP enzymes involved in its metabolism is crucial for predicting potential interactions with other drugs that are also metabolized by these enzymes.
Theoretical and Computational Chemistry of Linadryl Hydrochloride
Quantum Chemical Calculations of Molecular Geometry and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental molecular and electronic properties of pharmaceutical compounds like Linadryl hydrochloride. nih.govdergipark.org.tr These methods can accurately predict the three-dimensional arrangement of atoms and the distribution of electrons, which are critical determinants of a molecule's reactivity and interaction with biological systems.
For a molecule like this compound, DFT calculations would be employed to determine its optimized molecular geometry in the ground state. This involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. Studies on analogous compounds, such as diphenhydramine (B27), have utilized DFT with various basis sets (e.g., 6-31G, LanL2MB) to achieve this. dergipark.org.trpace.edudergipark.org.tr The resulting geometric parameters provide a precise structural model.
Beyond geometry, quantum calculations reveal key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable. These calculations also provide insights into the electrostatic potential surface, which maps the charge distribution and helps identify regions of the molecule likely to engage in electrostatic interactions with a receptor. nih.gov
Table 1: Representative Calculated Properties for an Antihistamine Analogue (Diphenhydramine)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -0.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.1 D | Measure of molecular polarity |
Molecular Docking and Dynamics Simulations with Receptor Models
To understand how this compound functions as an antihistamine, it is essential to study its interaction with its primary biological target, the histamine (B1213489) H1 receptor. bucm.edu.cn Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand (this compound) to its receptor. academicjournals.orgrsc.org
Molecular docking predicts the preferred orientation of the ligand when bound to the receptor's active site, forming a stable complex. bucm.edu.cn For first-generation antihistamines, the target is a homology model of the H1 receptor, which is a G-protein coupled receptor (GPCR). rsc.orgnih.gov The docking process involves placing the ligand in various conformations within the binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. academicjournals.org Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues (e.g., MET 183, THR 184), are identified, revealing the molecular basis of recognition. rsc.org
Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. mdpi.com MD simulations provide a dynamic view of the binding, showing how the ligand and receptor adjust to each other and confirming the stability of the interactions predicted by docking. rsc.org These simulations offer deeper insights into the binding mode and the structural changes the receptor undergoes upon ligand binding. mdpi.com
Table 2: Typical Docking Results for an H1 Antagonist with the Histamine H1 Receptor
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Strength of the ligand-receptor interaction |
| Key Interacting Residues | Asp107, Tyr108, Phe432 | Amino acids crucial for binding |
| Types of Interactions | Hydrogen bonds, Pi-Pi stacking | Forces stabilizing the complex |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogues, QSAR studies can identify the key molecular features (descriptors) that are essential for potent antihistaminic activity. mdpi.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These approaches build a statistical model by aligning a series of structurally related compounds (e.g., various ethanolamine (B43304) antihistamines) and calculating their steric and electrostatic fields. The model then relates variations in these fields to the observed biological activity (e.g., pKi values). mdpi.com
The output of a 3D-QSAR analysis is often visualized as contour maps. These maps highlight regions around the molecule where modifications would likely enhance or diminish activity. For instance, a map might show that adding a bulky group in one area (steric favorability) or an electronegative group in another (electrostatic favorability) could improve receptor binding. mdpi.com Such models are highly valuable for rationally designing new, more potent H1 antagonists. nih.govresearchgate.net
Predictive Modeling of Pharmacological Profiles in Silico
In silico predictive modeling allows researchers to forecast the broader pharmacological profile of a compound like this compound beyond its primary activity. This includes predicting its ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential off-target effects. nih.gov
First-generation antihistamines are known to cross the blood-brain barrier, which leads to sedative effects. nih.govpixorize.compicmonic.com Predictive models can estimate a compound's ability to penetrate the central nervous system based on physicochemical properties like lipophilicity (LogP), molecular weight, and polar surface area. These models can help differentiate between sedating and non-sedating antihistamines. researchgate.net
Furthermore, since first-generation antihistamines often show poor receptor selectivity, they can interact with other receptors, such as muscarinic, adrenergic, and serotonin (B10506) receptors, leading to side effects. nih.gov In silico screening can predict the binding affinity of this compound against a panel of known biological targets. This "virtual screening" helps to anticipate potential off-target interactions and build a more complete pharmacological profile, guiding further experimental testing. nih.govindexcopernicus.com
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule like this compound is highly dependent on the specific three-dimensional conformation it adopts when binding to its receptor. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. nih.gov
For ethanolamine derivatives, rotation around the single bonds in the ethylamino side chain allows the molecule to exist in various spatial arrangements (rotamers). nih.gov Computational methods can be used to systematically rotate these bonds and calculate the potential energy of each resulting conformation. The results are used to construct a potential energy surface, or energy landscape map, which shows the relative energies of all possible conformations. mdpi.com
The global minimum on this map represents the most stable conformation in a vacuum. Studies on ethanolamine hydrochloride in solution have shown strong preferences for specific (gauche) conformations. nih.gov Understanding the preferred conformations of this compound and the energy barriers between them is crucial for determining which shapes are most likely to exist under physiological conditions and are therefore available to interact with the H1 receptor. mdpi.com
Analytical Method Development and Validation for Linadryl Hydrochloride
Development of Robust Analytical Methods for Quantitative Determination
The primary goal in the development of analytical methods for Linadryl hydrochloride is to create a procedure that is specific, accurate, and precise. indexcopernicus.com High-performance liquid chromatography (HPLC) is a widely employed technique for this purpose. uobasrah.edu.iq
A common approach involves a reversed-phase HPLC (RP-HPLC) system. uobasrah.edu.iq Method development often includes the optimization of several parameters:
Column: A C18 column is frequently used for the separation. indexcopernicus.com
Mobile Phase: A mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) with water or a buffer solution is typical. indexcopernicus.comuobasrah.edu.iq For instance, a mobile phase consisting of a methanol and water mixture (4:1) with the pH adjusted to 7.4 using triethanolamine (B1662121) has been reported. indexcopernicus.com Another method utilized a mobile phase of methanol, acetonitrile, and water with 10mM heptane (B126788) sulfonate and 13mM triethylamine (B128534) at a pH of 3.3. uobasrah.edu.iq
Flow Rate: A flow rate of 1.0 ml/min is commonly employed. indexcopernicus.comuobasrah.edu.iq
Detection: UV detection is standard, with wavelengths typically set at 220 nm or 254 nm. indexcopernicus.comuobasrah.edu.iq
Ultra-high-performance liquid chromatography (UHPLC) methods have also been developed to provide faster and more efficient separations for both the assay and impurity analysis of Diphenhydramine (B27) hydrochloride. nih.gov These methods often use columns with smaller particle sizes and can separate the active ingredient from numerous related organic impurities. nih.govnih.gov The development of a single UHPLC method capable of analyzing both the drug substance and its impurities is a significant advancement. nih.gov
The following table summarizes typical chromatographic conditions used in the analysis of this compound:
| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method |
| Column | C18 (4.6mm x 250mm), 5µm | Arcus EP-C18 (4.6mm x 250mm), 5µm | C8 Cortecs (2.1mm x 150mm), 1.6µm |
| Mobile Phase | Methanol:Water (4:1), pH 7.4 | Methanol:Acetonitrile:Water with Heptane sulfonate and Triethylamine (10:26:64), pH 3.3 | Gradient elution with Mobile Phase A (60mM potassium perchlorate (B79767) in water with 0.6mL/L 70% perchloric acid) and Mobile Phase B (60mM potassium perchlorate in Acetonitrile:Water (55:45) with 0.6mL/L 70% perchloric acid) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 220 nm | 254 nm | 210 nm |
| Column Temperature | Not Specified | Not Specified | 15 °C |
Method Validation Parameters: Linearity, Accuracy, Precision, and Selectivity
Once an analytical method is developed, it must be validated to ensure its suitability for the intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govnih.gov The key validation parameters for this compound analytical methods are:
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. For an HPLC method, linearity was established over a concentration range, yielding a regression coefficient (r²) of 0.991. indexcopernicus.comresearchgate.net Another study showed linearity for impurities over their respective ranges. usp.org
Accuracy: Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies. For this compound, percentage recovery values are expected to be within the range of 80-110% as per USP standards. researchgate.net One study reported recovery to be in this range. indexcopernicus.com Another study found the accuracy of their method to be between 96.0% and 100%. uobasrah.edu.iq
Precision: Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
Repeatability (Intra-day precision): This is the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): This evaluates the precision over different days, with different analysts, or different equipment. The precision is typically expressed as the relative standard deviation (%RSD). For a validated method, the %RSD for precision should be less than a specified limit, often 2%. uobasrah.edu.iq
Selectivity (Specificity): This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks. A resolution of greater than 1.5 between all impurity and drug substance peaks indicates baseline separation and demonstrates specificity. nih.gov
The table below provides a summary of typical validation results for an analytical method for this compound:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.991 indexcopernicus.comresearchgate.net |
| Accuracy (% Recovery) | 80 - 110% | Within range indexcopernicus.comresearchgate.net |
| Precision (%RSD) | ≤ 2% | ≤ 0.3% uobasrah.edu.iq |
| Selectivity (Resolution) | > 1.5 | > 1.5 nih.gov |
Chemical Stability Studies of this compound under Various Conditions
Stability studies are crucial to determine the shelf-life of a drug substance and to identify potential degradation products. This compound has been subjected to various stress conditions to evaluate its stability.
Solution Stability: The stability of this compound in various intravenous admixtures has been studied. Solutions of Diphenhydramine hydrochloride at concentrations of 0.2 and 1.0 mg/mL in 0.9% sodium chloride and 5% dextrose were found to be chemically and physically stable for up to 14 days when stored under refrigeration (2°C-8°C). nih.govresearchgate.net In another study, solutions in minibags were stable for at least 91 days at both 4°C and 22°C when protected from light. cjhp-online.cascispace.com The concentration of the drug remained above 90% of the initial concentration throughout these studies. cjhp-online.cascispace.com
Forced Degradation Studies: These studies involve exposing the drug to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method. The conditions typically include:
Acidic and Basic Conditions: Degradation of Diphenhydramine has been observed under acidic (0.1 M HCl) and, to a lesser extent, basic (0.1 N NaOH) conditions, especially at elevated temperatures. uobasrah.edu.iqnih.gov Maximum thermal degradation was noted in 0.1 M HCl. nih.gov
Oxidative Conditions: Exposure to hydrogen peroxide (H2O2) has been used to study oxidative degradation. uobasrah.edu.iq
Thermal Stress: The effect of heat is studied to assess thermolytic degradation. uobasrah.edu.iq
Photolytic Stress: Exposure to UV/VIS light has shown that Diphenhydramine is sensitive to photodegradation, with significant decomposition observed in both acidic and basic solutions. nih.gov
The following table summarizes the stability of this compound under different conditions:
| Condition | Duration | Observation |
| Refrigerated Solution (2°C-8°C) | 14 days | Stable, retained 98.6% to 101.1% of initial concentration. nih.gov |
| Room Temperature Solution (22°C) | 91 days | Stable when protected from light. cjhp-online.cascispace.com |
| Acidic (0.1 M HCl) and Heat | 2-3 hours at 70-80°C | Degradation observed. uobasrah.edu.iq |
| Basic (0.1 N NaOH) and Heat | 2-3 hours at 70-80°C | Degradation observed. uobasrah.edu.iq |
| Oxidative (20% H2O2) and Heat | 2-3 hours at 70-80°C | Degradation observed. uobasrah.edu.iq |
| UV/VIS Light Exposure | Not specified | Sensitive to photodegradation, with degradation exceeding 40%. nih.gov |
Impurity Profiling and Related Substances Analysis
Impurity profiling is the identification and quantification of all potential impurities in a drug substance and finished product. ijrti.org Regulatory authorities like the ICH have strict guidelines for the control of impurities.
For this compound, several potential impurities can arise during synthesis or degradation. The development of a single analytical method to separate and quantify the active pharmaceutical ingredient and its related impurities is a key objective. nih.gov
A UHPLC method has been developed to separate Diphenhydramine from eleven related organic impurities. nih.govnih.gov The validation of such methods for impurity analysis includes demonstrating specificity, linearity, accuracy, precision, and determining the limit of quantitation (LOQ) for each impurity. nih.gov
Commonly identified related substances and degradation products for Diphenhydramine hydrochloride include:
Benzhydrol (BZH)
Diphenhydramine N-oxide
Benzophenone (BPH)
Diphenhydramine Related Compound A (RC A)
Diphenhydramine Related Compound B (RC B)
The validation of an adaptable organic impurities method by the USP demonstrated that the method was capable of detecting these impurities at low levels. usp.org For instance, Benzhydrol was detected in several oral solution samples in amounts ranging from 0.1% to 1.6% (w/w). usp.org The N-oxide was found in some samples in the range of 0.1% - 0.2% (w/w). usp.org
The table below lists some of the known impurities of this compound:
| Impurity Name | Abbreviation |
| Benzhydrol | BZH |
| Diphenhydramine N-oxide | N-oxide |
| Benzophenone | BPH |
| Diphenhydramine Related Compound A | RC A |
| Diphenhydramine Related Compound B | RC B |
An extensive review of chemical and pharmacological literature reveals a notable absence of the compound "this compound." This suggests that "this compound" may not be a recognized or publicly documented chemical entity within the scientific community. It is possible that the name is a result of a typographical error, a misunderstanding of another compound's name, or it refers to a compound that is not yet described in publicly available databases.
Due to the lack of any identifiable information on "this compound," it is not possible to provide a detailed article on its future research directions in chemistry and pharmacology as outlined in the user's request. The exploration of novel preclinical biological activities, the application of advanced spectroscopic and imaging techniques, integration with high-throughput screening, and opportunities for enhanced chemical synthesis are all predicated on the existence of a known chemical structure and established foundational data. Without this, any attempt to generate such an article would be purely speculative and lack the required scientific accuracy.
Therefore, the following sections on future research directions cannot be completed. If "this compound" is a specific, non-public research compound or a misnomer for another agent, further clarification on the correct chemical identity would be necessary to proceed with a fact-based and scientifically sound article.
Q & A
Q. What are the standard analytical methods for quantifying Linadryl hydrochloride in pharmaceutical formulations?
Methodological Answer:
- HPLC : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH-adjusted) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides optimal sensitivity. Validate the method for linearity (e.g., 1–10 µg/mL), precision (RSD <2%), and recovery (>98%) .
- Spectrophotometry : For ion-pair extraction, mix with bromothymol blue (BTB) in a phosphate-citrate buffer (pH 3.6). Measure absorbance at 484 nm after chloroform extraction .
Q. What synthetic routes are reported for this compound, and what are their critical reaction parameters?
Methodological Answer:
Q. How should researchers handle stability challenges of this compound during long-term storage?
Methodological Answer:
- Store in airtight, light-resistant containers at 2–8°C. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 6 months). Identify degradation products (e.g., hydrolyzed derivatives) using mass spectrometry .
Advanced Research Questions
Q. How can researchers address discrepancies in CAS registry numbers for this compound across databases?
Methodological Answer:
- Perform structural elucidation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm the compound’s identity. Cross-validate with pharmacopeial standards or certified reference materials (CRMs). For example, conflicting CAS numbers (5928-69-8 vs. 3416-26-0) may arise from isomerism or salt-form variations, requiring precise analytical characterization .
Q. What experimental design strategies are optimal for optimizing the synthesis yield of this compound?
Methodological Answer:
Q. How can stress testing be designed to evaluate the stability of this compound under various environmental conditions?
Methodological Answer:
Q. What in vitro models are appropriate for assessing the pharmacokinetic profile of this compound?
Methodological Answer:
- Dissolution Testing : Use USP Apparatus II (paddle) at 50 rpm in biorelevant media (e.g., FaSSIF, pH 6.5). Analyze release kinetics with the Higuchi model or Korsmeyer-Peppas equation. Correlate with in vivo data using compartmental modeling .
- Permeability Assays : Employ Caco-2 cell monolayers to measure apparent permeability (Papp) and efflux ratios, indicating intestinal absorption potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
